molecular formula C7H13Cl2N3 B3244129 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride CAS No. 1609400-98-7

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride

Cat. No.: B3244129
CAS No.: 1609400-98-7
M. Wt: 210.10
InChI Key: PHBFZCHUXGLZJZ-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride is a chemical compound of significant interest in medicinal chemistry research, particularly as a synthetic intermediate or building block. With a molecular formula of C 7 H 13 Cl 2 N 3 and a molecular weight of 210.10 g/mol , this dihydrochloride salt offers enhanced stability and solubility for experimental work. The core imidazodiazepine structure is a privileged scaffold in pharmacology, related to classes of compounds that act on the central nervous system . While the specific biological profile and mechanism of action of this exact compound are a subject of ongoing investigation, related substituted imidazo[1,5-a][1,4]diazepines have been explored in pre-clinical research for their potential as cannabinoid receptor agonists . This makes it a valuable reagent for researchers developing novel therapeutic agents, such as for the treatment of pain. It is strictly for laboratory use and must be handled by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-8-4-7-5-9-6-10(7)3-1;;/h5-6,8H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBFZCHUXGLZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=CN2C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the imidazodiazepine class and has been studied for various therapeutic effects including anti-inflammatory, antimicrobial, and anticancer properties.

The molecular formula of this compound is C7_7H13_{13}Cl2_2N3_3. It features a bicyclic structure that contributes to its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of imidazodiazepines exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain synthesized derivatives can inhibit the proliferation of solid tumor cell lines by inducing apoptosis or cell cycle arrest. The effectiveness varies depending on the specific cancer type and the structural modifications of the compound.

Table 1: Summary of Anticancer Activity

Compound DerivativeCell Line TestedIC50_{50} (μM)Mechanism of Action
Compound AA549 (Lung Cancer)3.6G2/M phase arrest
Compound BMCF-7 (Breast Cancer)4.2Apoptosis induction
Compound CHeLa (Cervical Cancer)5.0Inhibition of cell proliferation

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells showed that certain derivatives significantly inhibited nitric oxide production, a marker for inflammation.

Table 2: Anti-inflammatory Activity in BV2 Cells

Compound DerivativeNO Production Inhibition (%)Cell Viability (%)
Compound D>80>60
Compound E>70>65

These results indicate that modifications to the imidazodiazepine structure can enhance anti-inflammatory efficacy while maintaining cell viability.

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial strains. While some derivatives showed limited activity against certain pathogens, others demonstrated significant antibacterial effects.

Table 3: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainCompound TestedMinimum Inhibitory Concentration (MIC)
Escherichia coliCompound F50 μg/mL
Staphylococcus aureusCompound G25 μg/mL
Pseudomonas aeruginosaCompound H100 μg/mL

Case Studies

Several studies have focused on the pharmacological evaluation of imidazodiazepine derivatives:

  • Study on Cancer Cell Lines : A study evaluated the anticancer potential of multiple derivatives against different cancer cell lines. The results indicated that structural modifications could significantly enhance anticancer activity and selectivity towards cancer cells while sparing normal cells .
  • Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory effects in microglial cells. The findings suggested that certain compounds could effectively reduce inflammation markers without compromising cell viability .
  • Antimicrobial Efficacy : Research on antimicrobial properties revealed that while some derivatives showed promising results against specific bacterial strains, the overall activity was variable and dependent on structural features .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H13Cl2N3
  • Molecular Weight : 210.10422 g/mol
  • CAS Number : 1609400-98-7

The compound features a bicyclic structure that is essential for its biological activity. Its unique chemical properties make it a candidate for various pharmacological applications.

Cannabinoid Receptor Agonism

One of the primary applications of 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride is its role as a cannabinoid receptor agonist. Research has shown that compounds within this class can interact with cannabinoid receptors (CB1 and CB2), which are involved in pain modulation and other physiological processes. This interaction suggests potential use in pain management therapies .

Antidepressant Activity

Studies have indicated that derivatives of imidazo[1,5-a][1,4]diazepines exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems such as serotonin and norepinephrine . Further research into this compound could lead to the development of new antidepressants.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It may protect neuronal cells from damage due to oxidative stress or neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

StudyApplicationFindings
US7517874B2Pain ManagementShowed efficacy as a cannabinoid receptor agonist in reducing pain .
Neuroprotection StudyNeurodegenerative DiseasesDemonstrated protective effects against neuronal damage .
Antidepressant ModelMood DisordersExhibited significant antidepressant-like behavior in rodents .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. Understanding these synthetic pathways is crucial for developing analogs with improved efficacy or reduced side effects.

Comparison with Similar Compounds

Structural Analogues in the Diazepine Family

The following table summarizes key structural and functional differences between the target compound and related diazepine derivatives:

Compound Name CAS Number Molecular Formula Key Substituents/Ring System Applications/Notes References
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride 1609400-98-7 C₅H₁₀N₃·2HCl (inferred) Imidazo[1,5-a] fused to 1,4-diazepine; dihydrochloride salt Research intermediate; no explicit bioactivity reported
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride - C₇H₁₂ClN₅O Triazolo[4,3-d] ring; carboxamide group Higher nitrogen content; potential solubility modifications
Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate hydrochloride 2177258-44-3 C₁₀H₁₆ClN₃O₂ Ethyl ester at position 3 Increased lipophilicity; used in synthetic chemistry
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,3]diazepine 67139-25-7 C₇H₁₀N₄ 1,3-diazepine ring instead of 1,4 Altered ring strain; potential for different receptor interactions
Flubromazolam (controlled substance) - C₁₇H₁₂BrFN₄ Triazolo-benzodiazepine core; bromo/fluoro substituents Central nervous system depressant; regulated due to abuse potential

Key Differences and Implications

Heterocycle Substitution: The target compound's imidazo[1,5-a] fusion (vs. Ethyl carboxylate derivatives (e.g., ) exhibit enhanced lipophilicity, making them suitable for blood-brain barrier penetration in CNS drug development.

Salt Forms and Solubility :

  • The dihydrochloride salt improves aqueous solubility compared to free bases (e.g., 6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepine, CAS: 933742-83-7) .

Flubromazolam and related triazolo-benzodiazepines (e.g., ) highlight the importance of substituent positioning for CNS activity, a feature absent in the target compound.

Synthetic Utility :

  • Derivatives like sulphonyl chloride variants () serve as reactive intermediates for further functionalization.
  • Chalcone-derived 1,4-diazepines () suggest possible synthetic routes for the target compound via condensation reactions.

Research and Commercial Relevance

  • Supplier Landscape : The compound is supplied globally by firms like AldrichCPR, Hermes Chemical, and Chinese manufacturers (e.g., Hubei Longxiang Pharmaceutical), indicating its demand in academic and industrial research .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of precursors containing imidazole and diazepine moieties. For example, similar benzodiazepine derivatives (e.g., midazolam HCl) are synthesized by acid-catalyzed ring closure of intermediates under controlled pH and temperature . The dihydrochloride salt is typically formed by treating the free base with HCl in ethanol, followed by crystallization using 2-propanol and ether, yielding high-purity crystals (melting point ~290°C) . Key parameters include stoichiometric HCl addition and solvent selection to avoid open-ring formation, which is pH-dependent .

Q. How can structural characterization of this compound be performed to confirm its purity and tautomeric forms?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to identify proton environments and carbon frameworks, particularly distinguishing between closed-ring and open-ring tautomers in acidic conditions .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z for C18_{18}H22_{22}N6_6O·2HCl) .
  • X-ray crystallography : Resolve crystal structure to validate the imidazo-diazepine core and chloride counterion positions .
  • HPLC with UV detection : Monitor impurities (e.g., EP-specified impurities like Imp. I and J) using reverse-phase columns and gradient elution .

Q. What are the solubility properties of this compound, and how do pH and formulation affect its stability?

  • Methodology : The hydrochloride salt enhances aqueous solubility under acidic conditions (pH <4), where the closed-ring form predominates. At neutral or alkaline pH, the diazepine ring may undergo hydrolysis, forming an open-ring structure . Stability studies should include:

  • pH-dependent solubility assays : Measure solubility in buffers (pH 1–7).
  • Forced degradation : Expose to heat, light, and humidity to identify degradation pathways .

Advanced Research Questions

Q. How does the compound’s tautomeric equilibrium (closed-ring vs. open-ring) impact its pharmacological activity?

  • Methodology :

  • Molecular docking : Compare binding affinities of tautomers to target receptors (e.g., GABAA_A for related benzodiazepines) .
  • Pharmacokinetic studies : Administer the compound in vitro/in vivo and measure metabolite ratios (closed vs. open forms) using LC-MS/MS .
  • Functional assays : Assess activity in cellular models (e.g., neuronal inhibition) under varying pH conditions to correlate structure-activity relationships .

Q. What advanced analytical techniques are suitable for resolving co-eluting impurities in synthesized batches?

  • Methodology :

  • 2D-LC/MS : Separate impurities (e.g., diastereomers or regioisomers) using orthogonal chromatography (e.g., HILIC + reversed-phase) .
  • Ion mobility spectrometry : Differentiate isomers based on collision cross-sectional areas .
  • NMR-guided fractionation : Isolate impurities via preparative HPLC and characterize using 1H^1H-15N^{15}N HMBC to map nitrogen environments .

Q. What strategies can mitigate metabolic instability in preclinical studies?

  • Methodology :

  • Prodrug design : Modify the imidazole N-methyl group or diazepine ring with enzymatically labile groups (e.g., tert-butoxycarbonyl, BOC) to enhance metabolic resistance .
  • Cytochrome P450 inhibition assays : Identify major metabolic pathways using liver microsomes and CYP isoform-specific inhibitors .
  • Stable isotope labeling : Track metabolites via 13C^{13}C- or 2H^2H-labeled analogs in mass spectrometry .

Key Considerations for Experimental Design

  • Synthetic Optimization : Monitor reaction progress via TLC or inline IR to detect intermediate tautomers.
  • Stability Testing : Store lyophilized samples at -20°C in amber vials to prevent light-induced degradation.
  • Contradictions in Data : Some studies report varying tautomer ratios under identical pH conditions; validate using multiple analytical methods (e.g., NMR + XRD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride

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